2-amino-1-(4-chlorophenyl)ethanone Hydrochloride
Overview
Description
The compound "2-amino-1-(4-chlorophenyl)ethanone Hydrochloride" is a chemical entity that has been explored in various research contexts due to its potential pharmaceutical applications. While the exact compound is not directly mentioned in the provided papers, derivatives and structurally related compounds have been synthesized and studied for their biological activities, such as anti-HIV-1 RT inhibition , antimicrobial activity , and as part of structural studies in X-ray crystallography .
Synthesis Analysis
The synthesis of related compounds often begins with 4-chlorophenol or similar starting materials. For instance, a derivative with anti-HIV-1 RT activity was synthesized using a molecular hybridization approach, leading to a series of novel compounds . Another study reported the synthesis of 4-Chloro-2-hydroxyacetophenone, which involved acetylation, methylation, and Fries rearrangement, followed by deacetylation and diazotization, resulting in an overall yield of about 44% . These methods reflect the complexity and multi-step nature of synthesizing chlorophenyl ethanone derivatives.
Molecular Structure Analysis
Structural studies of chlorophenyl ethanone derivatives have been conducted using various spectroscopic techniques. For example, X-ray diffraction techniques, along with IR, 1H NMR, and 13C NMR, were used to determine the structure of 4-Amino-3-(ethyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole and related compounds . These studies are crucial for understanding the molecular geometry and potential interaction sites for biological activity.
Chemical Reactions Analysis
The reactivity of chlorophenyl ethanone derivatives has been explored in the context of heterocyclization and condensation reactions. One study demonstrated the conversion of 1-(2,4-dihydroxyphenyl)ethanone into an isoflavone using N,N-dimethylformamide dimethyl acetal, which could further react with various binucleophiles to yield heterocycles like isoxazole, pyrazoles, and aminopyrimidines . These reactions are indicative of the versatility of chlorophenyl ethanone derivatives in synthesizing diverse heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorophenyl ethanone derivatives are influenced by their molecular structure. The presence of the chlorophenyl group can affect the compound's polarity, solubility, and reactivity. The antimicrobial activity study of a related compound suggests that the synthesized chlorophenyl ethanone derivative has significant activity against both gram-positive and gram-negative bacteria, indicating its potential as a pharmaceutical ingredient . The intermolecular hydrogen bonding patterns observed in X-ray studies also provide insights into the solid-state properties of these compounds .
Scientific Research Applications
Pyrolysis Products Investigation
Research has identified pyrolysis products of substances similar to 2-amino-1-(4-chlorophenyl)ethanone Hydrochloride, such as 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride (bk-2C-B) and its iodo analogue bk-2C-I. These studies focus on understanding the stability and potential degradation products when exposed to heat, crucial for assessing the risks associated with inhalation or smoking of these substances (Texter et al., 2018).
Condensation Reactions
Another area of research involves the condensation reactions of compounds related to this compound. For instance, the condensation of 2-(4-chlorophenyl)-1-(2,4-dihydroxyphenyl) ethanone with N,N-dimethylformamide dimethyl acetal has been studied, leading to the production of heterocycles like isoflavones, pyrazoles, and aminopyrimidines (Moskvina et al., 2015).
Antimicrobial Activity
Compounds structurally similar to this compound have been synthesized and evaluated for antimicrobial activity. For example, research involving the synthesis of 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl) ethanone, using 4-chlorophenol as a starting material, has shown promising results in fighting gram-positive and gram-negative bacteria (Wanjari, 2020).
Molecular Dynamics and Quantum Chemical Studies
Molecular dynamics and quantum chemical studies have been conducted on derivatives of this compound. These studies, such as those on thiazole and thiadiazole derivatives, help in predicting their corrosion inhibition performances and understanding their interaction with metal surfaces (Kaya et al., 2016).
Biotransformation for Drug Synthesis
Biotransformation studies using strains like Acinetobacter sp. have been carried out for the enantioselective synthesis of chiral intermediates from compounds related to this compound. Such studies are significant for the production of antifungal agents like Miconazole (Miao et al., 2019).
Safety and Hazards
This compound is considered harmful by inhalation, in contact with skin, and if swallowed . It is labeled with the GHS07 pictogram, and the safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers . The specific biological targets and their roles are still under investigation.
Mode of Action
It’s known that the compound has a chlorinated phenyl ring and an amino group, which could potentially interact with various biological targets .
properties
IUPAC Name |
2-amino-1-(4-chlorophenyl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKMQHKVUWBLSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40969965 | |
Record name | 2-Amino-1-(4-chlorophenyl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40969965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5467-71-0 | |
Record name | Ethanone, 2-amino-1-(4-chlorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5467-71-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5467-71-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25404 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-1-(4-chlorophenyl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40969965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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